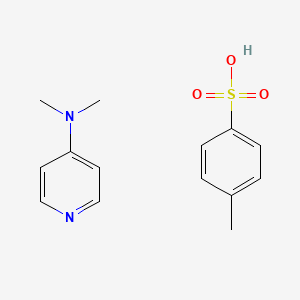

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

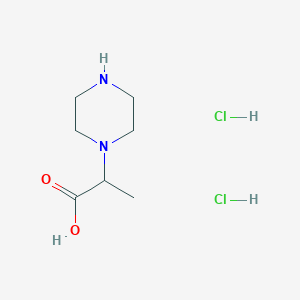

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H18N2O3S . It has an average mass of 294.369 Da and a monoisotopic mass of 294.103821 Da . It is also known by other names such as 4-(dimethylamino)pyridinium toluene-p-sulfonate .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a dimethylamino group at the 4-position and a 4-methylbenzenesulfonate group .Chemical Reactions Analysis

N,N-Dimethylpyridin-4-amine (DMAP) based compounds, such as this compound, are known to be useful nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides . They have also been used in various organic transformations like the Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many more .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 172-174 °C .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Tautomerism

- Crystal Structure and Amine-Imine Tautomerism : A study by Babu et al. (2014) explored the crystal structure of a related compound, 2-amino-6-methylpyridinium 4-methylbenzenesulfonate. This study revealed details about the protonation at pyridine N atoms and amine-imine tautomerism, which are relevant to the structural analysis of N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate (Babu et al., 2014).

Catalysis and Synthesis

- Catalytic Applications in Organic Synthesis : Khan et al. (2010) demonstrated the use of N,N-Dimethylpyridin-4-amine as a catalyst for cyanoethoxycarbonylation of aldehydes. This catalytic process is significant for the synthesis of ethylcyanocarbonates, highlighting its utility in organic synthesis (Khan et al., 2010).

Photonic and Optical Applications

- Enhancement of Electron-Withdrawing Character for Photonic Applications : Jeong et al. (2015) researched N-methylquinolinium derivatives, including a comparison with pyridinium analogues such as this compound. This study is relevant for understanding the electron-withdrawing strength and its impact on photophysical properties, including applications in photonics (Jeong et al., 2015).

Environmental Analysis

- Analysis in Water Samples : Sacher et al. (1997) presented methods for determining aliphatic amines in water, involving derivatization with benzenesulfonyl chloride, which is pertinent to the analysis of compounds like this compound in environmental samples (Sacher et al., 1997).

Molecular Interactions and Co-crystallization

- Molecular Co-crystals and Interactions : Hamann et al. (2002) investigated molecular co-crystals involving di(4-halogenbenzolsulfonyl)amines and various bases, providing insights into molecular interactions and crystalline structures relevant to this compound (Hamann et al., 2002).

Nonlinear Optics

- Nonlinear Optical Properties : Research by Li et al. (2012) on thienyl-substituted pyridinium salts, including analogues of this compound, delved into their synthesis and second-order nonlinear optical properties. This study contributes to understanding the material's potential in nonlinear optics (Li et al., 2012).

Wirkmechanismus

Target of Action

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate, also known as DMAP.TSOH salt , is a type of organic compound that is commonly used as a reagent, catalyst, or reaction intermediate in organic synthesis . The primary targets of this compound are high steric hindrance and low reactivity alcohols and amines/acid .

Mode of Action

The compound acts as a highly nucleophilic acylation catalyst . The structure of the compound allows the dimethylamino group to donate electrons and resonate with the pyridine ring, strongly activating the nitrogen atom on the ring for nucleophilic substitution . This significantly catalyzes the acylation/esterification reactions of alcohols and amines/acid, with its activity being approximately 10^4 to 10^6 times that of pyridine .

Biochemical Pathways

The compound is involved in various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and Steglich rearrangement . It is also an effective catalyst for the transesterification of beta-keto esters and the silylation of alcohols .

Pharmacokinetics

It is known that the compound is soluble in water and some organic solvents , which may influence its absorption and distribution

Result of Action

The result of the compound’s action is the significant enhancement of the reactivity of alcohols and amines/acid in acylation/esterification reactions . This makes it a valuable tool in organic synthesis, enabling reactions that might otherwise be difficult or impossible to carry out.

Action Environment

The compound is relatively stable under normal temperatures . It is typically stored in an inert atmosphere at room temperature . The reaction conditions and steps for its use can be adjusted according to the specific needs and synthesis conditions of the laboratory . Safety measures should be taken when handling this compound, including avoiding direct contact with skin and eyes, maintaining a well-ventilated laboratory environment, and avoiding inhalation of the compound’s dust or gas .

Safety and Hazards

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate may be harmful if inhaled, swallowed, or absorbed through the skin. It can cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid direct contact with skin and eyes, maintain good ventilation during operation, and avoid inhaling the dust or gas of the compound .

Biochemische Analyse

Biochemical Properties

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate is known to play a significant role in various biochemical reactions. It is often used as a reagent, catalyst, or intermediate in organic synthesis

Molecular Mechanism

It is known to be a useful nucleophilic catalyst for various reactions

Eigenschaften

IUPAC Name |

N,N-dimethylpyridin-4-amine;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.C7H8O3S/c1-9(2)7-3-5-8-6-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOSXODRWGDDCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN(C)C1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2801138.png)

![1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione](/img/structure/B2801139.png)

![N-(1-cyanocyclohexyl)-2-[methyl({[4-(methylsulfanyl)phenyl]methyl})amino]acetamide](/img/structure/B2801141.png)

![2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2801142.png)

![3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2801144.png)

![2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2801145.png)

![2-(4-Fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2801147.png)

![2-(2-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2801148.png)

![2-(naphthalen-2-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2801149.png)